Benzenesulfonamide, N-[(4-bromophenyl)methylene]-
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Overview
Description
Benzenesulfonamide, N-[(4-bromophenyl)methylene]-: is a chemical compound that belongs to the class of sulfonamides. It is characterized by the presence of a benzenesulfonamide group attached to a 4-bromophenylmethylene moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenesulfonamide, N-[(4-bromophenyl)methylene]- typically involves the reaction of benzenesulfonamide with 4-bromobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: Benzenesulfonamide, N-[(4-bromophenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced form.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Chemistry: In chemistry, Benzenesulfonamide, N-[(4-bromophenyl)methylene]- is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in various organic synthesis reactions.
Biology: The compound has applications in biological research, particularly in the study of enzyme inhibition and protein interactions. It is used to investigate the effects of sulfonamide derivatives on biological systems.
Medicine: In medicine, Benzenesulfonamide, N-[(4-bromophenyl)methylene]- is explored for its potential therapeutic properties. It is studied for its antimicrobial and anticancer activities, making it a candidate for drug development.
Industry: The compound finds applications in the industrial sector, particularly in the production of specialty chemicals and materials. It is used in the formulation of various products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N-[(4-bromophenyl)methylene]- involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The compound’s molecular structure allows it to interact with specific pathways, influencing cellular processes and functions.
Comparison with Similar Compounds
- Benzenesulfonamide, N-[(2-bromophenyl)methylene]-
- Benzenesulfonamide, N-[(4-chlorophenyl)methylene]-
- Benzenesulfonamide, N-[(4-fluorophenyl)methylene]-
Comparison: Compared to similar compounds, Benzenesulfonamide, N-[(4-bromophenyl)methylene]- is unique due to the presence of the 4-bromophenyl group. This structural feature imparts specific chemical and biological properties to the compound, making it distinct in terms of reactivity and potential applications. For example, the bromine atom in the 4-position may enhance the compound’s ability to interact with certain biological targets, leading to improved efficacy in antimicrobial or anticancer applications.
Properties
IUPAC Name |
N-[(4-bromophenyl)methylidene]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO2S/c14-12-8-6-11(7-9-12)10-15-18(16,17)13-4-2-1-3-5-13/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBMAIIRXQBOKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357902 |
Source
|
Record name | Benzenesulfonamide, N-[(4-bromophenyl)methylene]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.19 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36176-88-2 |
Source
|
Record name | Benzenesulfonamide, N-[(4-bromophenyl)methylene]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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